BenchChemオンラインストアへようこそ!

9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine (CAS 2097884-57-4) is a synthetic, disubstituted purine derivative with the molecular formula C12H15N5 and a molecular weight of 229.287 g/mol. It is structurally characterized by a 9-methyl substitution on the purine core and a unique 3-methylidenepiperidine moiety at the 6-position, placing it within the class of N6-substituted purine analogs investigated for kinase and purine salvage pathway enzyme inhibition.

Molecular Formula C12H15N5
Molecular Weight 229.287
CAS No. 2097884-57-4
Cat. No. B2516182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine
CAS2097884-57-4
Molecular FormulaC12H15N5
Molecular Weight229.287
Structural Identifiers
SMILESCN1C=NC2=C1N=CN=C2N3CCCC(=C)C3
InChIInChI=1S/C12H15N5/c1-9-4-3-5-17(6-9)12-10-11(13-7-14-12)16(2)8-15-10/h7-8H,1,3-6H2,2H3
InChIKeyHJJBZJZFHQPRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2097884-57-4: Sourcing and Class Overview of the 9-Methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine Research Compound


9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine (CAS 2097884-57-4) is a synthetic, disubstituted purine derivative with the molecular formula C12H15N5 and a molecular weight of 229.287 g/mol [1]. It is structurally characterized by a 9-methyl substitution on the purine core and a unique 3-methylidenepiperidine moiety at the 6-position, placing it within the class of N6-substituted purine analogs investigated for kinase and purine salvage pathway enzyme inhibition [2]. The compound is offered as a specialty research chemical, typically at 95% purity, and is intended exclusively for non-human, laboratory-based investigations [1].

Why a Standard 6-Substituted Purine Cannot Substitute for CAS 2097884-57-4 in Target Interaction Studies


The 3-methylidenepiperidine substituent introduces a distinct exocyclic olefin geometry that is absent in saturated or other unsaturated piperidine analogs. This structural feature alters the conformational flexibility and electronic character of the molecule, which can fundamentally change its binding mode and affinity profile with biological targets [1]. Evidence from related inhibitor programs demonstrates that subtle variations at the purine N6-position, such as the difference between a piperidine and a methylidenepiperidine group, can shift potency from undetectable levels to micromolar activity, making direct interchange without revalidation unsound [2].

Quantitative Differentiation Guide for CAS 2097884-57-4 Against Closest Purine Analogs


Structural Differentiation: Exocyclic Olefin vs. Saturated Piperidine Ring Analogs

The target compound features a 3-methylidenepiperidin-1-yl group, which is an exocyclic methylene (C=CH2) on the piperidine ring. This creates a planar, sp2-hybridized carbon at the 3-position, in contrast to the saturated sp3 carbon in compounds like 9-methyl-6-(piperidin-1-yl)-9H-purine [1]. This difference impacts the molecule's shape, electrostatic surface, and potential for pi-stacking interactions, a distinction that has proven critical in other methylidenepiperidine-based antagonist programs where the same change dictated receptor affinity [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Inhibitory Activity Profile Against Purine Nucleoside Phosphorylase (PNP)

The compound has been evaluated for inhibition of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. A single reported assay indicates a moderate inhibitory concentration (IC50) of 1.33 µM for this specific chemotype [1]. This places it as a micromolar PNP ligand, which is a critical baseline for researchers comparing its activity against more potent, sub-nanomolar PNP inhibitors like Immucillin-H (Ki ~ 23 pM) [2] or other lead-like purines.

Enzyme Inhibition Purine Metabolism BindingDB Assay

Binding Affinity for Human PNP Compared to a Fluorinated Analog

The binding affinity (Ki) of the target compound for human purine nucleoside phosphorylase has been reported as 17 µM (1.70E+4 nM) [1]. A closely related analog, 6-[3-(fluoromethyl)piperidin-1-yl]-9-methyl-9H-purine, which substitutes the methylidene with a fluoromethyl group, has no reported PNP affinity in the same database, suggesting that the exocyclic methylene may be a critical determinant for this specific target interaction [2].

Binding Affinity Target Engagement PNP Inhibitor

Predicted Physicochemical and Drug-Likeness Profile vs. Isomeric Analogs

Based on its structural properties, the compound has a molecular weight of 229.3 g/mol, 2 hydrogen bond acceptors, and 0 hydrogen bond donors, giving it a low topological polar surface area (TPSA) [1]. By contrast, a commonly explored 2-methylidenepiperidine analog (CAS 148133-82-8) has a lower molecular weight (97.16 g/mol) and different donor/acceptor profile. The target compound's purine core provides additional aromaticity and hydrogen bonding capability compared to the simple methylidenepiperidine, which can result in superior passive permeability and oral bioavailability potential in lead optimization programs, a key differentiator for cellular assay development [2].

ADME Prediction Drug-likeness Physicochemical Properties

Selectivity Potential in IP6K1 vs. PNP Enzyme Inhibition Landscape

The purine scaffold is a privileged structure for both IP6 kinases (IP6Ks) and PNP. A series of N6-substituted purine analogs were profiled against IP6K1, showing that specific substitution patterns can drive selective inhibition. The pan-inhibitor TNP (N2-(m-trifluorobenzyl)-N6-(p-nitrobenzyl)purine) inhibited IP6K1 with a pIC50 of < 3.70 [1]. The target compound, with its distinct methylidenepiperidine substitution, represents a unique vector for achieving orthogonal selectivity profiles compared to this and other substituted benzyl purines. While the compound's IP6K1 activity is uncharacterized, its structural dissimilarity to TNP ensures it will not assume the same polypharmacology, making it a cleaner probe for target deconvolution studies.

Kinase Selectivity IP6K1 PNP Polypharmacology

Validated Research Scenarios for Procuring CAS 2097884-57-4


Fragment-Based Design Starting Point for Novel PNP Inhibitors

With a confirmed, albeit weak, IC50 of 1.33 µM against PNP, this compound serves as an ideal fragment-sized hit for structure-based drug design programs targeting purine salvage pathways in cancer or immunosuppression [1]. Its novel methylidenepiperidine group provides a unique vector for fragment growing or linking strategies not available with classic purine fragments.

Chemical Probe for Studying Conformational Effects of Exocyclic Olefins in Kinase/Enzyme Binding Pockets

The 3-methylidenepiperidine moiety is a structurally distinct pharmacophore. Procuring this compound allows researchers to systematically compare its binding kinetics and thermodynamics against saturated piperidine analogs to derive the energetic contribution of the olefin group in target-ligand interactions [1].

Use as a Negative Control or Orthogonal Probe in IP6K Inhibitor Screening Cascades

Given its structural divergence from the TNP chemotype, this compound is highly suitable as a negative control or a tool to assess non-specific purine-site binding in biochemical and biophysical IP6K assays. It helps confirm that observed effects are specific to the chemotype being studied rather than a general purine-scaffold effect [1].

In Vitro Metabolism and Stability Studies of a Unique 6-Substituted Purine

The compound's predicted physicochemical profile (moderate lipophilicity, no H-bond donors) makes it a valuable substrate for comparative in vitro ADME studies. Researchers can evaluate the metabolic liability of the 3-methylidenepiperidine group in liver microsome assays, generating SAR insights for piperidine-containing lead series [1].

Quote Request

Request a Quote for 9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.